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molecular formula C7H4BrNO B1282075 4-Bromo-2-hydroxybenzonitrile CAS No. 288067-35-6

4-Bromo-2-hydroxybenzonitrile

Cat. No. B1282075
M. Wt: 198.02 g/mol
InChI Key: PAHSHGVACWNGEY-UHFFFAOYSA-N
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Patent
US07420066B2

Procedure details

To a stirred solution of 4-bromo-2-methoxy-benzonitrile (4.60 g, 21.7 mmol) in methylene chloride (20 mL) was added aluminum chloride (14.5 g, 108 mmol). After stirring under an argon atmosphere for 10 min, more methylene chloride (30 mL) was added, and the mixture left to reflux under argon overnight. The reaction was then diluted with ethyl acetate, washed with water, brine, and dried over magnesium sulfate. The solvent was removed at reduced pressure, providing (4.09 g, 95.2%) of 4-bromo-2-hydroxy-benzonitrile as a slightly gray-colored product. 1H-NMR (CDCl3) δ 7.35 (d, J=8.4 Hz, 1H), 7.19 (d, J=1.4 Hz, 1H), 7.14 (dd, J=8.4, 1.4 Hz, 1H), 6.15 (s, 1H); TLC Rf=0.78 (50% ethyl acetate—hexane).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10]C)[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl.C(OCC)(=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([OH:10])[CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)OC
Name
Quantity
14.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring under an argon atmosphere for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g
YIELD: PERCENTYIELD 95.2%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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